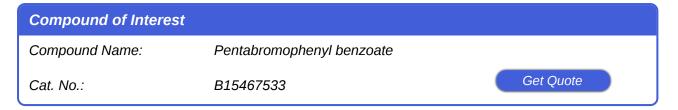


An In-depth Technical Guide to Pentabromophenyl Benzoate: Synthesis, Characterization, and Predicted Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **pentabromophenyl benzoate**, a halogenated aromatic ester. Due to the limited availability of experimental data for this specific compound, this document outlines a proposed synthesis protocol, predicted physicochemical properties, and a hypothetical characterization workflow. The information presented is curated for researchers in organic synthesis, materials science, and drug development who may have an interest in the unique properties conferred by the extensive bromination of the phenyl moiety.

Introduction

Pentabromophenyl benzoate is an organic compound characterized by a benzoate group attached to a pentabrominated phenyl ring. The presence of five bromine atoms is expected to significantly influence its chemical and physical properties, potentially leading to applications in fields such as flame retardants, polymer additives, or as a synthetic intermediate for novel pharmaceuticals. This guide serves as a foundational resource for the synthesis and study of this compound.

Molecular Structure and Properties



As of the latest literature review, a specific CAS number for **pentabromophenyl benzoate** has not been identified, suggesting it is not a commonly registered chemical.

Molecular Structure:

The molecular structure of **pentabromophenyl benzoate** consists of a pentabromophenyl group ester-linked to a benzoyl group.

- SMILES:C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
- InChl:InChl=1S/C13H5Br5O2/c14-7-8(15)10(17)12(11(18)9(7)16)20-13(19)6-4-2-1-3-5-6/h1-5H

Predicted Physicochemical Properties:

Quantitative data for **pentabromophenyl benzoate** is not readily available. The following table summarizes the known properties of its precursors, pentabromophenol and benzoic acid, from which the properties of the final product can be inferred.

Property	Pentabromophenol	Benzoic Acid	Pentabromophenyl Benzoate (Predicted)
Molecular Formula	C ₆ HBr ₅ O	C7H6O2	C13H5Br5O2
Molecular Weight	488.59 g/mol	122.12 g/mol	592.68 g/mol
Appearance	Light brown powder[1]	White crystalline solid	White to off-white solid
Melting Point	229-231 °C	122 °C	Expected to be high, likely >200 °C
Boiling Point	Sublimes	249 °C	Expected to be high, likely with decomposition
Solubility	Insoluble in water[1]	Slightly soluble in water	Predicted to be insoluble in water



Proposed Synthesis Protocol

The synthesis of **pentabromophenyl benzoate** can be achieved via a Schotten-Baumann reaction, a well-established method for the synthesis of esters from phenols and acyl chlorides. [2][3] This proposed protocol adapts the standard procedure for the use of pentabromophenol.

Reaction: Pentabromophenol + Benzoyl Chloride → Pentabromophenyl Benzoate + HCl

Materials:

- Pentabromophenol (1.0 eq)
- Benzoyl chloride (1.1 eq)
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (DCM) or other suitable organic solvent
- Deionized water
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

- Dissolution: In a round-bottom flask, dissolve pentabromophenol in a 10% aqueous solution of sodium hydroxide. The formation of the sodium salt of pentabromophenol increases its nucleophilicity.
- Reaction: To the stirred solution, add benzoyl chloride dropwise at room temperature. The reaction mixture is expected to be heterogeneous.
- Stirring: Allow the reaction to stir vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).



- Washing: Combine the organic layers and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Proposed Characterization Workflow

A logical workflow for the characterization of the synthesized **pentabromophenyl benzoate** is essential to confirm its identity and purity.



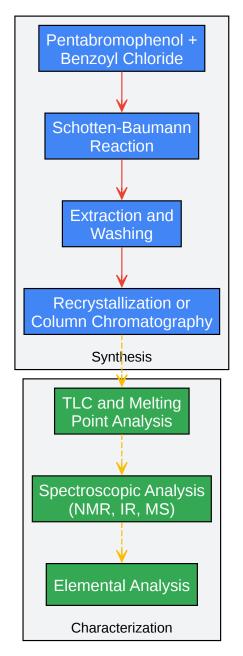


Figure 1: Proposed Synthesis and Characterization Workflow for Pentabromophenyl Benzoate

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Caption: Proposed workflow for synthesis and characterization.



Safety and Handling

Detailed toxicological data for **pentabromophenyl benzoate** is not available. However, based on the properties of related brominated compounds, caution should be exercised.

- Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of **pentabromophenyl benzoate**. While experimental data for this specific molecule is scarce, the proposed methodologies, based on well-established chemical principles and data from analogous compounds, offer a robust starting point for researchers. The unique structural features of **pentabromophenyl benzoate** warrant further investigation into its properties and potential applications.

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